molecular formula C7H6BrClFN B1380465 5-Bromo-4-chloro-2-fluorobenzylamine CAS No. 1780235-51-9

5-Bromo-4-chloro-2-fluorobenzylamine

Cat. No.: B1380465
CAS No.: 1780235-51-9
M. Wt: 238.48 g/mol
InChI Key: ABLAVZBUCUPTBI-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorobenzylamine, also known as BCFA, is an organic compound that belongs to the class of fluoro-containing benzylamine derivatives. It is a hydrochloride with a linear formula of BrC6H4(F)CH2NH2·HCl .


Molecular Structure Analysis

The molecular formula of this compound is C7H6BrClFN. The structure includes a benzene ring substituted with bromine, chlorine, and fluorine atoms, and an amine group attached to the benzene ring .


Physical and Chemical Properties Analysis

This compound is a white to cream crystalline powder . It has a melting point of 221-226°C .

Scientific Research Applications

Chemical Synthesis and Building Blocks

5-Bromo-4-chloro-2-fluorobenzylamine serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of halogen atoms (bromine, chlorine, and fluorine) in its structure makes it a valuable precursor for various chemical transformations. For example, it has been used in the synthesis of pentasubstituted pyridines through halogen dance reactions, highlighting its utility in constructing halogen-rich molecular frameworks essential for medicinal chemistry research (Wu et al., 2022). This capability to undergo selective functionalization positions this compound as a crucial building block for creating compounds with desired functionalities for further chemical manipulations.

Catalytic Amination Processes

The compound also plays a significant role in catalytic amination processes, illustrating its importance in chemoselective functionalization strategies. For instance, 5-Bromo-2-chloro-3-fluoropyridine, a closely related compound, demonstrates the ability to undergo chemoselective amination, affording exclusively the bromide substitution product for both secondary amines and primary anilines (Stroup et al., 2007). This selective functionalization emphasizes the compound's role in facilitating precise modifications of organic molecules, crucial for developing pharmaceuticals and other biologically active compounds.

Material Science and Corrosion Inhibition

In material science, derivatives of this compound, such as 4-Chloro-2-fluorobenzylamine Hydrochloride, have been studied for their corrosion inhibition properties. These studies demonstrate that such compounds can effectively protect metals like mild steel in corrosive environments, particularly in HCl media. The efficiency of inhibition increases with the concentration of the inhibitor and decreases with temperature, indicating a chemisorption mechanism of action on the metal surface (Hussein, 2015). This research underscores the potential of this compound derivatives in industrial applications where corrosion resistance is paramount.

Safety and Hazards

This compound is considered hazardous. It is recommended to avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing. It should be stored in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

(5-bromo-4-chloro-2-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClFN/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLAVZBUCUPTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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